Home > Products > Screening Compounds P84453 > N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide
N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide -

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide

Catalog Number: EVT-6020435
CAS Number:
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. This compound has garnered research interest due to its structural similarity to procainamide, a known antiarrhythmic drug. []

Synthesis Analysis

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide can be synthesized by reacting 3,5-dimethylbenzoyl chloride with 2-(4-methoxyphenyl)ethanamine in the presence of a base like triethylamine. [] This reaction forms an amide bond between the carboxylic acid derivative and the amine.

Applications

The primary research application of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide has been in the field of cardiac electrophysiology. [] Due to its structural resemblance to procainamide, researchers investigated its potential as an antiarrhythmic agent. Studies in isolated canine Purkinje fibers demonstrated that N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide, like procainamide, could significantly reduce the rate of rise and amplitude of action potentials. [] Furthermore, it demonstrated greater efficacy than procainamide in reducing the effective refractory period (ERP) and increasing the ERP/APD70 ratio, suggesting potential benefits in suppressing abnormal heart rhythms. []

In vivo studies in anesthetized dogs showed that N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide was more potent than procainamide in blocking ouabain-induced arrhythmias, requiring a lower dose for conversion. [] Additionally, pharmacokinetic studies in rats revealed that N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide was not metabolized by N-acetylation, unlike procainamide, resulting in a longer plasma half-life and higher peak plasma concentrations. [] This lack of N-acetylation suggested that this compound might circumvent the autoimmune toxicities associated with procainamide. []

Relevance: This compound shares a similar structure with N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide, particularly in the benzamide core and the presence of a substituted phenyl ring on the amide nitrogen. Notably, both compounds explore modifications around the benzamide core to optimize their pharmacological properties. The research on Compound 2 emphasizes the impact of N-acetylation on its metabolic stability. This knowledge is relevant when considering the potential metabolic fate and strategies for enhancing the half-life of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide. []

4-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide (Compound 3)

Compound Description: Compound 3 represents an analogue of Compound 2, incorporating a single methyl group ortho to the 4-amino substituent on the benzamide ring. This modification aims to influence the metabolic stability of the compound. [] Similar to its parent compound, Compound 3 demonstrates anticonvulsant activity against MES-induced seizures in mice, although with a slightly reduced potency (oral ED50 of 3.5 mg/kg). [] Despite the structural modification, Compound 3 still undergoes rapid N-acetylation, indicating that a single ortho methyl group is insufficient to completely hinder this metabolic pathway. []

Relevance: The comparison between Compound 3 and N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide highlights the impact of subtle structural changes on biological activity and metabolic stability. While both compounds feature modifications to the basic benzamide scaffold, Compound 3 demonstrates that placing a single methyl group ortho to the 4-amino position may not be sufficient to completely prevent N-acetylation. This emphasizes the importance of carefully considering steric factors when designing analogues of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide with the goal of improving their pharmacokinetic properties. []

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide (Compound 4)

Compound Description: This compound is a structurally-modified analogue of Compound 2, incorporating two methyl groups ortho to the 4-amino position of the benzamide ring to hinder N-acetylation. [] Compound 4 exhibits anticonvulsant activity against MES-induced seizures in mice but with further reduced potency compared to Compounds 2 and 3 (oral ED50 of 5.6 mg/kg). [] Remarkably, Compound 4 demonstrates exceptional metabolic stability due to the successful hindrance of N-acetylation by the two ortho methyl groups. [] It achieves high and sustained plasma concentrations, with no detectable N-acetyl metabolite. [] Furthermore, Compound 4 displays potent potentiation of hexobarbital-induced sleeping time in mice, unlike Compounds 2 and 3, indicating an impact on GABAergic neurotransmission. []

Relevance: Compound 4 is particularly relevant to N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide as both share the 3,5-dimethyl substitution pattern on the benzamide ring, strategically incorporated to hinder metabolic N-acetylation. The research on Compound 4 highlights the effectiveness of this structural modification in achieving metabolic stability, providing valuable insights for designing long-acting analogues of the target compound. Furthermore, the observed potentiation of hexobarbital-induced sleeping time by Compound 4 suggests a potential influence on GABAergic pathways, which might be relevant when exploring the pharmacological profile of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide. []

N-[2-(4-Methoxyphenyl)ethyl]oleamide

Compound Description: This oleamide derivative is synthesized through a two-step process involving the esterification of oleic acid followed by a reaction with N-2-(4-methoxyphenyl)ethylamine. []

Relevance: This compound shares the N-[2-(4-methoxyphenyl)ethyl] amide structure with the target compound, differing only in the acyl group attached to the nitrogen. While the research focuses on its synthesis and electrochemical characterization, the shared structural features provide insights into potential synthetic strategies and structure-activity relationships for analogues of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide. []

N-[2-(4-Methoxyphenyl)ethyl]pivalamide

Compound Description: This compound is a key reagent used to investigate directed lithiation strategies. It displays regioselective lithiation at the ortho position of the aromatic ring, directed by the pivaloylaminoethyl group. This directed ortho-lithiation allows for further functionalization of the aromatic ring, leading to the synthesis of diverse analogues. []

Relevance: N-[2-(4-Methoxyphenyl)ethyl]pivalamide shares the N-[2-(4-methoxyphenyl)ethyl] amide core structure with N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide. The research focusing on its directed lithiation is particularly relevant for devising synthetic strategies to access a library of structurally related compounds by selectively functionalizing the aromatic ring. This methodology could be explored to synthesize derivatives of N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide with varying substituents on the aromatic ring, facilitating structure-activity relationship studies. []

Properties

Product Name

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-13-10-14(2)12-16(11-13)18(20)19-9-8-15-4-6-17(21-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)

InChI Key

JPLNEEKISLIXEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.